molecular formula C9H10ClFO B7961204 2-(3-Chloro-5-fluorophenyl)-2-propanol

2-(3-Chloro-5-fluorophenyl)-2-propanol

Cat. No.: B7961204
M. Wt: 188.62 g/mol
InChI Key: ULGQUXUCPJDDLU-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)-2-propanol is an organic compound that features both chlorine and fluorine atoms attached to a phenyl ring, with a hydroxyl group on the propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)-2-propanol typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-5-fluorophenyl)-2-propanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGQUXUCPJDDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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